molecular formula C10H12O2 B3146498 (S)-2-m-Tolyl-propionic acid CAS No. 601472-22-4

(S)-2-m-Tolyl-propionic acid

Cat. No. B3146498
CAS RN: 601472-22-4
M. Wt: 164.2 g/mol
InChI Key: ZUWBVWNCAANKGU-QMMMGPOBSA-N
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Description

(S)-2-m-Tolyl-propionic acid (2-mTPA) is a naturally occurring organic compound that is found in a variety of plants, fungi, and bacteria. It is a chiral molecule, meaning it has two stereoisomers that differ in the configuration of their atoms. 2-mTPA is an important intermediate in the synthesis of many drugs, including antidepressants, anticonvulsants, and anti-inflammatory agents. Additionally, it serves as a building block in the synthesis of many natural products, such as the alkaloid strychnine. In recent years, 2-mTPA has also been studied for its potential therapeutic applications, including its use as an antioxidant, an anti-inflammatory agent, and a neuroprotective agent.

Scientific Research Applications

Application in Chemical Industries

Propionic acid is a vital carboxylic acid extensively utilized in chemical industries. The extraction of propionic acid, particularly from aqueous waste streams and fermentation broth, is a significant area of research. Studies have examined the effects of binary extractants, modifier–diluent systems, and the phase volume on the equilibrium of propionic acid extraction. These findings are instrumental in designing reactive extraction processes for propionic acid recovery, enhancing industrial applications (Keshav et al., 2009).

Propionic Acid in Microbial Fermentation

Propionic acid (propionate) production through microbial fermentation is another area of significant interest due to its commercial value. This method is increasingly being used in the food industry and is expanding to cosmetic, plastic, and pharmaceutical industries. The metabolic pathways involved in propionate production are varied and complex. Advancements in genome shuffling, omics, and metabolic engineering are paving the way for more efficient biological production of propionic acid (Gonzalez-Garcia et al., 2017).

Enhancing Propionic Acid Production

Efforts to enhance propionic acid production have led to the utilization of novel systems like a fibrous-bed bioreactor (FBB) and exploring renewable feedstocks such as Jerusalem artichoke hydrolysate. These approaches have shown significantly higher propionic acid concentrations, yields, and productivities, demonstrating their potential for economic production of propionic acid from renewable sources (Liang et al., 2012).

Understanding Acid Tolerance in Propionibacteria

Research has delved into understanding the molecular mechanisms of acid tolerance in Propionibacterium acidipropionici, a propionic acid-producing strain. Insights from comparative proteomics studies are aiding the development of more robust strains for industrial propionic acid production through fermentation (Guan et al., 2014).

Safety and Hazards

The safety data for (S)-2-m-Tolyl-propionic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

(2S)-2-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBVWNCAANKGU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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